4-(N-ethyl-S-methylsulfonimidoyl)aniline
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Overview
Description
4-(N-ethyl-S-methylsulfonimidoyl)aniline is an organosulfur compound characterized by the presence of a sulfonimidoyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-S-methylsulfonimidoyl)aniline typically involves the reaction of aniline with ethyl methylsulfonimidate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Aniline and ethyl methylsulfonimidate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(N-ethyl-S-methylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the sulfonimidoyl group can yield sulfonamide derivatives.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aniline ring.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(N-ethyl-S-methylsulfonimidoyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-S-methylsulfonimidoyl)aniline involves its interaction with molecular targets through the sulfonimidoyl group. This group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The aniline ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-methyl-S-methylsulfonimidoyl)aniline
- 4-(N-ethyl-S-ethylsulfonimidoyl)aniline
- 4-(N-ethyl-S-methylsulfonyl)aniline
Uniqueness
4-(N-ethyl-S-methylsulfonimidoyl)aniline is unique due to the specific combination of the ethyl and methyl groups on the sulfonimidoyl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(N-ethyl-S-methylsulfonimidoyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-11-13(2,12)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWXTNEFCGRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=S(=O)(C)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942410-48-2 |
Source
|
Record name | 4-[(ethylimino)(methyl)oxo-lambda6-sulfanyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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